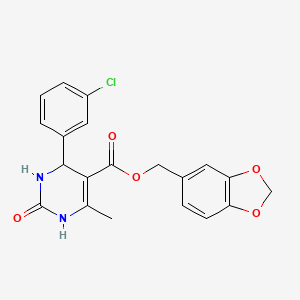![molecular formula C32H30N2O B5176884 1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5176884.png)
1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, commonly known as DABCO-KT, is a bicyclic amidine compound that has gained significant attention in scientific research. It was first synthesized in the 1960s and has since been used in various fields, including organic chemistry, materials science, and pharmacology.
作用机制
The mechanism of action of DABCO-KT is not fully understood, but it is believed to act as a nucleophilic catalyst in organic reactions. Its bicyclic structure allows it to form stable complexes with metal ions, which can enhance the reactivity of the substrate. In pharmacology, DABCO-KT has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and HIV-1 integrase, which are involved in the pathogenesis of Alzheimer's disease and HIV, respectively.
Biochemical and Physiological Effects
DABCO-KT has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function. In addition, DABCO-KT has been shown to inhibit the activity of HIV-1 integrase, which is involved in the integration of viral DNA into the host genome.
实验室实验的优点和局限性
DABCO-KT has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. Its unique chemical and physical properties make it a versatile catalyst for various organic reactions. However, DABCO-KT has some limitations. It is sensitive to air and moisture, which can affect its stability and reactivity. Its solubility in organic solvents is also limited, which can affect its applicability in certain reactions.
未来方向
There are several future directions for the use of DABCO-KT in scientific research. In organic chemistry, it can be used as a catalyst for the synthesis of complex molecules, such as natural products and pharmaceuticals. In materials science, it can be used as a building block for the synthesis of novel MOFs with unique properties. In pharmacology, it can be further explored as a potential drug candidate for the treatment of various diseases. Additionally, the development of new synthetic methods for DABCO-KT and its derivatives can lead to the discovery of new applications and properties.
合成方法
DABCO-KT can be synthesized by reacting DABCO (1,4-diazabicyclo[2.2.2]octane) with benzophenone in the presence of an acid catalyst. The reaction proceeds via a Mannich-type reaction, resulting in the formation of DABCO-KT as a yellow crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
DABCO-KT has been widely used in scientific research due to its unique chemical and physical properties. It has been used as a catalyst in various organic reactions, such as Michael addition, aldol reaction, and Diels-Alder reaction. Additionally, DABCO-KT has been used as a ligand in metal-catalyzed reactions, such as Suzuki coupling and Heck reaction. Its ability to form stable complexes with metal ions has also been exploited in materials science, where it has been used as a building block for the synthesis of metal-organic frameworks (MOFs). In pharmacology, DABCO-KT has been used as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and HIV.
属性
IUPAC Name |
1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O/c1-32-29(24-18-10-4-11-19-24)33-27(22-14-6-2-7-15-22)26(31(32)35)28(23-16-8-3-9-17-23)34-30(32)25-20-12-5-13-21-25/h2-21,26-30,33-34H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZYYNZUSNTEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(NC(C(C1=O)C(NC2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5176806.png)
![methyl 3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5176807.png)
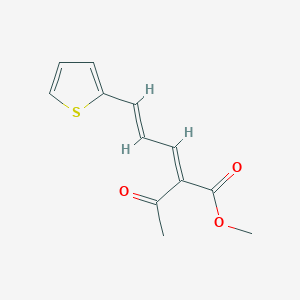
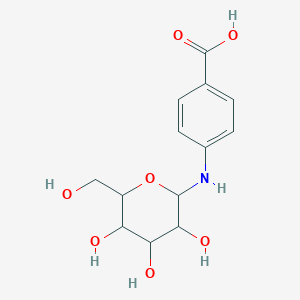
![2-chloro-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5176826.png)
![6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol](/img/structure/B5176841.png)
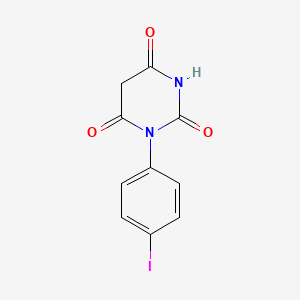
![N-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5176847.png)
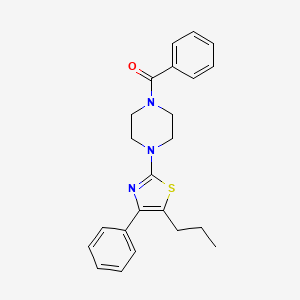


![2-imino-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5176875.png)

